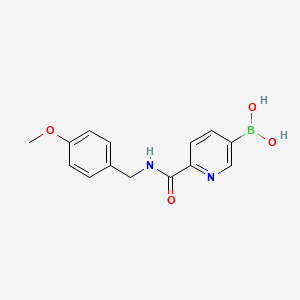
6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid
Descripción general
Descripción
“6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid” is a chemical compound with the CAS Number: 1072946-22-5 . It has a molecular weight of 286.1 . The IUPAC name for this compound is 6-{[(4-methoxybenzyl)amino]carbonyl}-3-pyridinylboronic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H15BN2O4/c1-21-12-5-2-10(3-6-12)8-17-14(18)13-7-4-11(9-16-13)15(19)20/h2-7,9,19-20H,8H2,1H3,(H,17,18) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Luminescent Properties and Electroluminescent Devices
Boron compounds, including those related to pyridine-boronic acids, have been synthesized and studied for their luminescent properties. Such compounds exhibit bright blue luminescence in both solution and solid states, which makes them suitable for application in electroluminescent (EL) devices. The synthesis, structure, and luminescent properties of these boron complexes highlight their potential for creating white and blue EL devices, demonstrating good thermal stability and higher glass transition temperatures (Zhang et al., 2006).
Electrochemical Sensors
Poly(pyridine-3-boronic acid)/multiwalled carbon nanotubes (MWCNTs) composites have been used to modify glassy carbon electrodes for the simultaneous determination of biomolecules like ascorbic acid, 3,4-dihydroxyphenylacetic acid, and uric acid. The modified electrodes show well-resolved anodic peaks for these substances, indicating potential applications in biosensing and medical diagnostics (Wu et al., 2010).
Molecular Recognition and Chemosensing
The study of N-B interaction in o-(N,N-dialkylaminomethyl)arylboronate systems has contributed to understanding molecular recognition mechanisms. Such insights are instrumental in designing chemosensors targeting physiologically important substances, including saccharides and catecholamines, indicating the potential for developing new chemosensing technologies based on these scaffolds (Zhu et al., 2006).
Fluorescent Sensors for Glucose Monitoring
Boronic acid-based fluorescent sensors have been developed for potential noninvasive and continuous glucose monitoring. These sensors are designed for compatibility with contact lenses, demonstrating the application of pyridine-boronic acid derivatives in health monitoring technologies, particularly for diabetes management (Badugu et al., 2005).
Suzuki Cross-Coupling Reactions
Pyridylboronic acids, including derivatives related to 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid, have been utilized in Suzuki cross-coupling reactions to synthesize highly functionalized heteroarylpyridines. These reactions showcase the utility of such compounds in constructing complex organic molecules, with implications for pharmaceutical development and materials science (Smith et al., 2008).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin and eye irritation . The precautionary statements associated with this compound include P264 (wash hands and skin thoroughly after handling), P280 (wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P337+P313 (If eye irritation persists: Get medical advice/attention), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P362+P364 (Take off contaminated clothing and wash it before reuse), and P332+P313 (If skin irritation occurs: Get medical advice/attention) .
Propiedades
IUPAC Name |
[6-[(4-methoxyphenyl)methylcarbamoyl]pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BN2O4/c1-21-12-5-2-10(3-6-12)8-17-14(18)13-7-4-11(9-16-13)15(19)20/h2-7,9,19-20H,8H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXUVKTWNOJCPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)C(=O)NCC2=CC=C(C=C2)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674462 | |
| Record name | (6-{[(4-Methoxyphenyl)methyl]carbamoyl}pyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid | |
CAS RN |
1072946-22-5 | |
| Record name | (6-{[(4-Methoxyphenyl)methyl]carbamoyl}pyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride](/img/structure/B1421166.png)
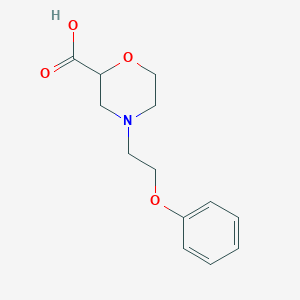
![[(3S,4R)-4-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B1421170.png)
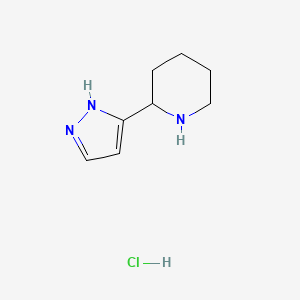
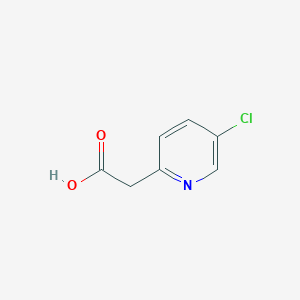
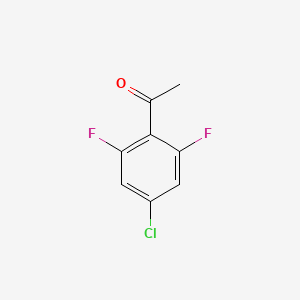
![Methyl 4-{3-[2-(methylamino)ethyl]-1,2,4-oxadiazol-5-yl}benzoate hydrochloride](/img/structure/B1421175.png)
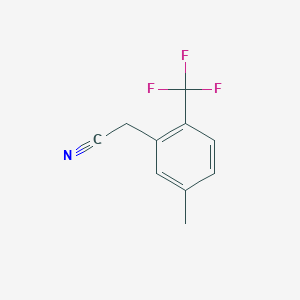
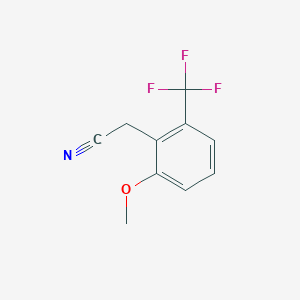
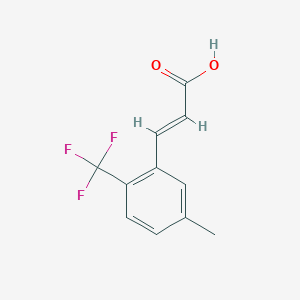
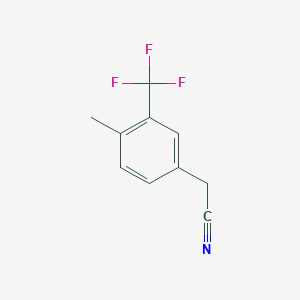
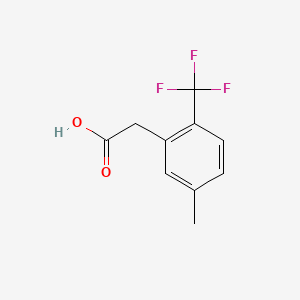
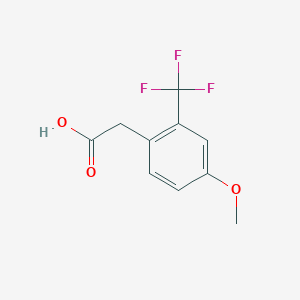
![N-Methoxy-N,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B1421187.png)